molecular formula C20H23F2N5S2 B2584502 4-(2-{[(2-fluoroanilino)carbothioyl]amino}ethyl)-N-(2-fluorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide CAS No. 454651-99-1

4-(2-{[(2-fluoroanilino)carbothioyl]amino}ethyl)-N-(2-fluorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide

Cat. No.: B2584502
CAS No.: 454651-99-1
M. Wt: 435.56
InChI Key: QPWQTRATTCGPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tetrahydro-1(2H)-pyrazinecarbothioamide derivative featuring dual fluorinated aromatic substituents: a 2-fluoroanilino group linked via a carbothioylaminoethyl chain and an N-(2-fluorophenyl)carbothioamide moiety.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-[2-[(2-fluorophenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N5S2/c21-15-5-1-3-7-17(15)24-19(28)23-9-10-26-11-13-27(14-12-26)20(29)25-18-8-4-2-6-16(18)22/h1-8H,9-14H2,(H,25,29)(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWQTRATTCGPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=S)NC2=CC=CC=C2F)C(=S)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Core Modifications

(a) Thiazinane-Based Carboxamide (: )

The compound (2Z)-N-(4-Fluorophenyl)-3-[2-(4-morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide shares a fluorophenyl group but differs in core structure (thiazinane vs. pyrazine) and functional groups (carboxamide vs. carbothioamide). Key distinctions include:

  • Core Rigidity : The thiazinane ring introduces conformational constraints compared to the partially saturated pyrazine core of the target compound.
  • Substituent Effects: The morpholinoethyl group in may reduce lipophilicity relative to the carbothioylaminoethyl chain in the target compound.
  • Electron-Withdrawing Groups : Both compounds utilize fluorine on phenyl rings, but the target compound’s dual 2-fluorophenyl groups may enhance steric hindrance and π-stacking interactions compared to the single 4-fluorophenyl group in .
(b) Dihydropyrazoline-Carbothioamide Derivatives (: )

The 3-(aryl)-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]-4,5-dihydropyrazoline-1-carbothioamides share the carbothioamide group but feature a dihydropyrazoline core. Notable comparisons:

  • Ring Saturation : The dihydropyrazoline core (a five-membered ring with one double bond) offers less conformational flexibility than the tetrahydro-pyrazine (six-membered, two double bonds reduced).
  • Substituent Diversity : The dichlorophenylmethoxy group in introduces bulkier, more lipophilic substituents compared to the target compound’s fluorophenyl groups. This may affect membrane permeability and target binding.

Functional Group Impact

  • Carbothioamide vs.
  • Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity in the target compound may reduce steric hindrance and oxidative metabolism compared to the dichlorophenyl groups in , which could enhance metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.